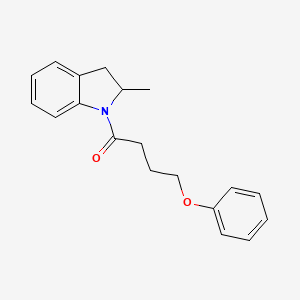![molecular formula C16H20ClNO2S B5310119 N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5310119.png)
N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cyclopropanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cyclopropanamine hydrochloride, also known as MTMBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective serotonin and norepinephrine reuptake inhibitor that has been shown to have a wide range of effects on the biochemical and physiological processes of the body. In
作用机制
N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cyclopropanamine hydrochloride works by selectively inhibiting the reuptake of serotonin and norepinephrine in the brain, leading to an increase in the levels of these neurotransmitters. This results in a wide range of effects on the biochemical and physiological processes of the body, including changes in mood, pain perception, and stress response.
Biochemical and Physiological Effects
N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cyclopropanamine hydrochloride has been shown to have a wide range of effects on the biochemical and physiological processes of the body. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to changes in mood, pain perception, and stress response. It has also been shown to have potential applications in the treatment of chronic pain and addiction.
实验室实验的优点和局限性
N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cyclopropanamine hydrochloride has several advantages for use in lab experiments, including its high potency and selectivity for serotonin and norepinephrine reuptake inhibition. However, it also has several limitations, including potential toxicity and the need for careful dosing and administration.
未来方向
There are several potential future directions for research on N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cyclopropanamine hydrochloride, including further studies on its potential applications in the treatment of chronic pain and addiction, as well as studies on its potential neuroprotective effects. Additionally, further studies on the pharmacokinetics and toxicity of N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cyclopropanamine hydrochloride are needed to fully understand its potential applications in scientific research.
In conclusion, N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cyclopropanamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a wide range of effects on the biochemical and physiological processes of the body, including changes in mood, pain perception, and stress response. Further research is needed to fully understand its potential applications and limitations in scientific research.
合成方法
The synthesis of N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cyclopropanamine hydrochloride involves several steps, including the preparation of 3-methoxy-4-(2-thienylmethoxy)benzaldehyde, which is then reacted with cyclopropanamine hydrochloride to form the final product. This process has been extensively studied and optimized, resulting in a high yield and purity of the final product.
科学研究应用
N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cyclopropanamine hydrochloride has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, pharmacology, and psychiatry. It has been shown to have antidepressant and anxiolytic effects in animal models, as well as potential applications in the treatment of chronic pain and addiction.
属性
IUPAC Name |
N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S.ClH/c1-18-16-9-12(10-17-13-5-6-13)4-7-15(16)19-11-14-3-2-8-20-14;/h2-4,7-9,13,17H,5-6,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOFBHHXXVYXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CC2)OCC3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide](/img/structure/B5310042.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310051.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B5310056.png)
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5310059.png)
![3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine](/img/structure/B5310062.png)

![2-methyl-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide](/img/structure/B5310102.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide](/img/structure/B5310109.png)
![methyl 4-[5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5310111.png)
![1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5310122.png)
![N-cyclopropyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5310126.png)
![4-tert-butyl-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5310133.png)
![4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B5310134.png)